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Introduction: Fevipiprant (QAW039) is an oral, selective, and competitive antagonist of the

prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous

molecule expressed on Th2 cells (CRTH2).[1][2][3][4] In the study of asthma and airway

hyperresponsiveness (AHR), Fevipiprant serves as a targeted probe to investigate the role of

the PGD2-DP2 signaling pathway in the pathophysiology of the disease, particularly in

phenotypes characterized by Type 2 (T2) inflammation.[2] This pathway is central to the

recruitment and activation of key inflammatory cells, including eosinophils, T helper 2 (Th2)

cells, and type 2 innate lymphoid cells (ILC2s), which are critical drivers of AHR.

These notes provide an overview of Fevipiprant's application, summaries of key quantitative

data from clinical studies, and detailed protocols for essential experimental procedures used to

evaluate its effects on airway inflammation, function, and remodeling.

Mechanism of Action: Asthma, particularly the eosinophilic phenotype, is characterized by a T2-

high inflammatory response. Following allergen exposure, mast cells degranulate and release

various mediators, including PGD2. PGD2 then binds to the DP2 receptor on the surface of

inflammatory cells like eosinophils and Th2 lymphocytes. This binding event triggers cell

migration, activation, and the release of further pro-inflammatory cytokines, perpetuating airway

inflammation, mucus hypersecretion, and airway wall edema, all of which contribute to airway

hyperresponsiveness. Fevipiprant works by occupying the DP2 receptor, thereby preventing
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PGD2 from binding and initiating this inflammatory cascade. Studies have also suggested that

Fevipiprant may impact airway remodeling by reducing airway smooth muscle (ASM) mass.

Data Presentation: Summary of Clinical Trial Results
The efficacy of Fevipiprant has been assessed in multiple clinical trials, with early phase

studies showing promise, particularly in patients with eosinophilic asthma. However, larger

Phase III trials have yielded more equivocal results.

Table 1: Effect of Fevipiprant on Inflammatory Markers

Study /
Endpoint

Fevipiprant
Group

Placebo Group
Fold
Difference / p-
value

Citation(s)

Sputum

Eosinophil %

(Geometric

Mean)

Gonem et al. (12

weeks, 225 mg

b.i.d.)

Decrease from

5.4% to 1.1%

Decrease from

4.6% to 3.9%

3.5-fold greater

decrease;

p=0.0014

Bronchial

Submucosal

Eosinophils

Gonem et al.

Reduced

numbers in

biopsy samples

No significant

change

Data not

quantified

Airway Smooth

Muscle (ASM)

Mass

Saunders et al.

(12 weeks, 225

mg b.i.d.)

-13% (mean

change in %

ASM area)

+4% (mean

change in %

ASM area)

p=0.034
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Table 2: Effect of Fevipiprant on Lung Function and Clinical Outcomes
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Study /
Endpoint

Fevipiprant
Group

Placebo Group
Difference / p-
value

Citation(s)

Pre-dose FEV1

(L)

Bateman et al.

(12 weeks, dose-

ranging)

Max model-

averaged

difference of

+0.112 L

- p=0.0035

ZEAL-1 (12

weeks, 150 mg

o.d.)

+112 mL (LS

mean change)

+71 mL (LS

mean change)

Δ: 41 mL;

p=0.088

ZEAL-2 (12

weeks, 150 mg

o.d.)

+126 mL (LS

mean change)

+157 mL (LS

mean change)

Δ: -31 mL;

p=0.214

Meta-Analysis

(Multiple Trials)

Pre-

bronchodilator

FEV1 (L)

Statistically

significant

increase

-
SMD: 0.115;

p=0.002

Post-

bronchodilator

FEV1 (L)

Statistically

significant

increase

-
SMD: 0.249;

p<0.001

Asthma Control

Questionnaire

(ACQ) Score

Meta-Analysis

Statistically

significant

improvement

-
SMD: -0.124;

p<0.001

Asthma

Exacerbations

(High

Eosinophils)
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Meta-Analysis

(450 mg dose)

Statistically

significant

reduction

- RR: 0.77

LUSTER-1 &

LUSTER-2

Modest, non-

significant

reductions

-
Not statistically

significant

Note: While some results were statistically significant, they did not always meet the threshold

for minimal clinically important difference. The large-scale ZEAL and LUSTER trials ultimately

did not demonstrate a significant clinical benefit in the broader uncontrolled asthma populations

studied, suggesting the effects of DP2 antagonism may be modest or limited to specific patient

subgroups.
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Caption: Fevipiprant competitively antagonizes the DP2 receptor, blocking PGD2 binding.
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Patient Recruitment

Study Design

Intervention

Endpoint Assessment

Screening

Inclusion Criteria:
- Mod-to-Severe Asthma

- Sputum Eosinophils ≥2%
- ACQ Score ≥1.5

Randomization (1:1)
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Caption: Typical workflow for a Fevipiprant clinical trial in eosinophilic asthma.
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Caption: Standardized workflow for a methacholine challenge test to assess AHR.
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Experimental Protocols
Protocol 1: Assessment of Airway Hyperresponsiveness
via Methacholine Challenge
This protocol is used to measure a subject's airway responsiveness to a direct

bronchoconstrictor stimulus. The primary endpoint is the provocative concentration of

methacholine that causes a 20% fall in Forced Expiratory Volume in 1 second (FEV1), known

as the PC20.

1. Patient Preparation: a. Ensure the patient has withheld short-acting bronchodilators for at

least 8 hours, long-acting beta-agonists for 48 hours, and other relevant medications as per

ATS guidelines. b. Obtain written informed consent. c. Exclude patients with baseline FEV1

<60% of predicted or who have had a recent respiratory infection.

2. Baseline Measurements: a. Perform high-quality spirometry to establish the baseline FEV1.

The value should be stable and reproducible.

3. Nebulization and Inhalation Procedure: a. Control: Administer an initial challenge with

nebulized sterile saline (0.9% NaCl). b. Measure FEV1 at 30 and 90 seconds post-inhalation. If

the FEV1 drops by >10%, do not proceed with the methacholine challenge. c. Methacholine

Dosing: Begin with the lowest concentration of methacholine (e.g., 0.03 mg/mL). Administer via

a calibrated nebulizer for a fixed duration (e.g., 2 minutes of tidal breathing). d. After each dose,

perform spirometry at 30 and 90 seconds to measure the post-dose FEV1. e. If the FEV1 fall is

<20% from the post-saline baseline, proceed to the next doubling concentration of

methacholine (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).

4. Endpoint and Recovery: a. The test is complete when a ≥20% fall in FEV1 is recorded or the

maximum concentration has been administered. b. The PC20 value is calculated by logarithmic

interpolation between the last two concentrations. c. Administer a rescue short-acting

bronchodilator (e.g., albuterol) and monitor the patient until FEV1 returns to within 10% of

baseline.

Protocol 2: Sputum Induction and Eosinophil Analysis
This protocol allows for the non-invasive collection and analysis of airway inflammatory cells.
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1. Pre-Procedure: a. Obtain informed consent and confirm the patient has no contraindications

(e.g., FEV1 < 50% predicted, recent exacerbation). b. Perform baseline spirometry. c.

Administer a prophylactic dose of a short-acting bronchodilator (e.g., 200-400 µg salbutamol) to

minimize the risk of bronchoconstriction.

2. Induction: a. The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%) for a set

duration (e.g., 7 minutes) using an ultrasonic nebulizer. b. After each inhalation period, the

patient is encouraged to cough deeply and expectorate sputum into a sterile container. Avoid

saliva contamination. c. Monitor FEV1 after each inhalation cycle. If FEV1 drops by ≥20% from

the post-bronchodilator baseline, the procedure should be stopped. d. Repeat the inhalation

cycle up to 3-4 times or until an adequate sample volume is obtained.

3. Sputum Processing: a. Keep the collected sample on ice and process within 2 hours. b.

Select dense, mucus-rich portions of the expectorate and treat with a mucolytic agent like

dithiothreitol (DTT). c. Filter the sample to remove debris and centrifuge to pellet the cells. d.

Resuspend the cell pellet and perform a total cell count using a hemocytometer. e. Prepare

cytospin slides and stain with May-Grünwald Giemsa or a similar stain.

4. Cell Counting: a. Perform a differential cell count on at least 400 non-squamous cells. b.

Express the result as the percentage of eosinophils relative to the total non-squamous

inflammatory cells. A sample is typically considered eosinophilic if the count is ≥2-3%.

Protocol 3: Bronchial Biopsy and
Immunohistochemistry for ASM Mass
This invasive protocol is used to obtain airway tissue to assess structural changes

(remodeling).

1. Patient Preparation and Bronchoscopy: a. Obtain informed consent. The procedure is

performed by a trained pulmonologist in a controlled setting. b. Administer local anesthesia and

conscious sedation as per institutional guidelines. c. Introduce a flexible fiberoptic

bronchoscope through the nasal or oral route into the bronchial tree.

2. Biopsy Collection: a. Visually inspect the airways. b. Advance biopsy forceps through the

working channel of the bronchoscope. c. Obtain 4-6 biopsies from the subcarinae of third- to

fourth-generation bronchi. Taking samples from segmental carinae increases the probability of
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obtaining smooth muscle tissue. d. Place tissue immediately into an appropriate fixative (e.g.,

10% neutral buffered formalin).

3. Tissue Processing and Staining: a. Embed the fixed tissue in paraffin and cut into thin

sections (e.g., 4-5 µm). b. Perform standard Hematoxylin and Eosin (H&E) staining to visualize

general morphology. c. For specific identification of airway smooth muscle, perform

immunohistochemistry using a monoclonal antibody against a muscle-specific protein, such as

α-smooth muscle actin or desmin.

4. Image Analysis and Quantification: a. Digitize the stained slides using a high-resolution

scanner. b. Use image analysis software (e.g., ImageJ) to quantify the ASM. c. Outline the area

of the basement membrane and the area of the ASM bundle. d. Calculate the ASM mass as the

area of the stained smooth muscle divided by the length or area of the basement membrane to

normalize the measurement. Report as µm²/µm or as a percentage of the total submucosal

area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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